molecular formula C14H14N2O2 B13432581 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid

Cat. No.: B13432581
M. Wt: 242.27 g/mol
InChI Key: LVXVMDJTEBXKMI-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is an organic compound with a unique structure that combines a pyridazine ring with a phenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is unique due to its combination of a pyridazine ring, a phenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other derivatives .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methyl-2-(6-phenylpyridazin-3-yl)propanoic acid

InChI

InChI=1S/C14H14N2O2/c1-14(2,13(17)18)12-9-8-11(15-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)

InChI Key

LVXVMDJTEBXKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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